
N-(2,6-Dichlorophenyl)propanamide: Technical
Monograph & Application Guide[1][2]

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
N-(2,6-

dichlorophenyl)propanamide

CAS No.: 35684-90-3

Cat. No.: B1655401 Get Quote

Executive Summary & Chemical Identity[1][2]
N-(2,6-Dichlorophenyl)propanamide (also known as 2',6'-dichloropropionanilide) is a

structural isomer of the widely used herbicide Propanil (3',4'-dichloropropionanilide).[1][2] While

Propanil is a commercially dominant photosystem II inhibitor, the 2,6-dichloro isomer serves a

critical role in mechanistic enzymology and medicinal chemistry.[1][2]

Its primary value lies in its steric architecture.[1][2] The two chlorine atoms at the ortho

positions (2,[1]6) create a "molecular lock" that sterically hinders the amide bond, rendering the

compound highly resistant to hydrolysis by aryl acylamidases (AAA).[2] This property makes it

an indispensable probe for studying herbicide resistance mechanisms in Echinochloa species

(barnyardgrass) and a privileged starting material for synthesizing N-arylated kinase inhibitors.

[1][2]
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Property Specification

IUPAC Name N-(2,6-dichlorophenyl)propanamide

Common Synonyms
2',6'-Dichloropropionanilide; Propionanilide,

2',6'-dichloro-

Molecular Formula

C

H

Cl

NO

Molecular Weight 218.08 g/mol

Core Moiety 2,6-Dichloroaniline (2,6-DCA)

Key Characteristic High hydrolytic stability (Steric hindrance)

Primary Application
Enzyme specificity probe; p38 kinase inhibitor

intermediate

Chemical Architecture & Synthesis[1][2]
The "Ortho Effect" and Steric Hindrance
The defining feature of N-(2,6-dichlorophenyl)propanamide is the restricted rotation around

the N-phenyl bond caused by the bulky chlorine atoms at the 2 and 6 positions.[1][2] Unlike the

3,4-dichloro isomer (Propanil), where the amide bond is accessible, the 2,6-substitution pattern

effectively shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes.[1]

Propanil (3,4-Cl): Rapidly hydrolyzed by rice aryl acylamidase (detoxification).[1][2][3]

2,6-Isomer: Resists hydrolysis, serving as a negative control to map enzyme active site

topology.[1][2]

Synthesis Protocol (Schotten-Baumann Conditions)
This protocol yields high-purity N-(2,6-dichlorophenyl)propanamide suitable for biological

assays or further N-arylation.[1][2]
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Reagents:

2,6-Dichloroaniline (1.0 eq)[1][2]

Propionyl chloride (1.1 eq) or Propionic anhydride[1][2]

Triethylamine (TEA) (1.2 eq) or Pyridine[1][2]

Dichloromethane (DCM) (Solvent)[1][2]

Step-by-Step Workflow:

Preparation: Dissolve 2,6-dichloroaniline (e.g., 10 mmol) in dry DCM (20 mL) in a round-

bottom flask under inert atmosphere (N

).

Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

Acylation: Add Propionyl chloride (11 mmol) dropwise over 15 minutes. The reaction is

exothermic; maintain temperature <5°C to prevent side reactions.[2]

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC (Hexane:Ethyl Acetate 3:1).[1][2]

Workup:

Quench with water (20 mL).

Wash organic layer with 1M HCl (to remove unreacted amine/pyridine).[1][2]

Wash with sat.[1][2][4] NaHCO

(to remove acid).[1][2]

Dry over anhydrous Na

SO

and concentrate in vacuo.
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Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography to

obtain white crystalline needles.

Biological Mechanism & Applications[1][2][5]
The Aryl Acylamidase (AAA) Probe
In agrochemical research, the selectivity of herbicides is often governed by metabolic

detoxification.[2] Rice (Oryza sativa) is tolerant to Propanil because it possesses high levels of

aryl acylamidase (AAA), which cleaves Propanil into the non-toxic 3,4-dichloroaniline.[1][2]

N-(2,6-dichlorophenyl)propanamide is used to define the steric limits of this enzyme.[1][2]

Research demonstrates that while AAA rapidly degrades the 3,4-isomer, it shows little to no

activity against the 2,6-isomer.[1][2] This confirms that the enzyme requires an accessible

amide bond and cannot accommodate the steric bulk of ortho-chlorines.[1][2]

Visualization: Hydrolytic Selectivity Pathway[1][2]
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Click to download full resolution via product page

Figure 1: Comparative metabolic fate of Propanil vs. its 2,6-isomer.[1][2] The 2,6-substitution

prevents enzymatic access, preserving the amide bond.[1]

Pharmaceutical Intermediate (p38 Kinase Inhibitors)
Beyond agriculture, this compound serves as a scaffold in drug discovery.[1][2] Patent literature

(e.g., AU2002246677B2) highlights its use as a precursor for p38 MAP kinase inhibitors, which

are targets for treating inflammatory diseases like arthritis.[1][2]

Synthesis logic for p38 inhibitors: The amide nitrogen of N-(2,6-dichlorophenyl)propanamide
is arylated (using Copper(I) iodide catalysis) to attach heterocycles.[1][2] The 2,6-dichloro motif
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is often retained in the final drug candidate to enforce a specific twisted conformation that fits

the kinase hydrophobic pocket.[1][2]

Toxicology & Safety Profile
Researchers must handle N-(2,6-dichlorophenyl)propanamide with caution, treating it as a

potential toxicant similar to its parent aniline.[1][2]

Nephrotoxicity: Derivatives of 3,4- and 2,6-dichloroaniline are known nephrotoxins.[1][2] The

2,6-isomer of dichloroaniline (released if hydrolysis does occur, e.g., by liver amidases)

targets the kidney, specifically the proximal tubule cells.[1]

Handling: Use full PPE (nitrile gloves, lab coat, fume hood).[1][2] Avoid inhalation of dusts.[1]

[2]

Metabolic Stability: Because it resists hydrolysis, the intact amide may have different

pharmacokinetics than Propanil, potentially accumulating longer in biological systems before

oxidative metabolism (P450) occurs on the alkyl chain or ring.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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